Cholesterol 3-Acetate-d7

Description

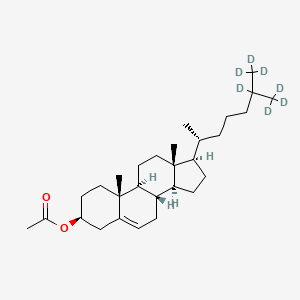

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,2D3,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-PETFRECNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Lipid Metabolism and Biochemical Pathway Elucidation

Stable Isotope Tracing for Cholesterol and Lipid Fluxes

Stable isotope tracing methodologies, utilizing compounds like Cholesterol 3-Acetate-d7, have revolutionized the study of cholesterol and lipid fluxes. These methods offer a safe and accurate alternative to traditional radioisotope tracers. bioscientifica.com

The measurement of de novo cholesterol synthesis is fundamental to understanding lipid homeostasis. Labeled acetate (B1210297) precursors, including deuterated (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) variants, are instrumental in these studies. physiology.organnualreviews.orgnih.govijrpr.com When these labeled acetates are introduced into a biological system, they are incorporated into newly synthesized cholesterol. By measuring the enrichment of the isotope in the resulting cholesterol, researchers can calculate the fractional and absolute synthesis rates. physiology.org

The use of deuterated water (D₂O) is another established method for quantifying cholesterol synthesis, as the deuterium (B1214612) is incorporated into lipids from body water. nih.govahajournals.org This approach, combined with mass spectrometry, allows for the determination of the number of deuterium atoms incorporated per molecule of newly synthesized cholesterol. nih.gov Studies have shown that the number of incorporated hydrogens can be influenced by nutritional status. nih.gov

Mass isotopomer distribution analysis (MIDA) is a powerful technique used in conjunction with ¹³C-acetate to determine the true precursor pool enrichment for cholesterol synthesis. physiology.org This method allows for the calculation of the fractional contribution of endogenous synthesis to the total plasma cholesterol pool. physiology.org

Table 1: Comparison of Labeled Precursors for Cholesterol Synthesis Studies

| Precursor | Isotope | Typical Application | Advantages |

| Acetate | ²H, ¹³C, ¹⁴C | Measurement of fractional and absolute cholesterol synthesis rates. physiology.organnualreviews.orgnih.govijrpr.com | Direct precursor, allows for techniques like MIDA. physiology.org |

| Deuterated Water (D₂O) | ²H | Long-term studies of cholesterol synthesis in free-living subjects. nih.gov | Homogeneous precursor labeling, avoids issues of intracellular vs. extracellular precursor enrichment. nih.govahajournals.org |

Cholesterol efflux, the process by which cells transport excess cholesterol to extracellular acceptors like high-density lipoprotein (HDL), is a key step in reverse cholesterol transport. nih.gov The use of isotopically labeled cholesterol, including deuterated forms like Cholesterol-d7 (B27314), allows for the precise measurement of this process. nih.gov In these assays, cells are first loaded with the labeled cholesterol. nih.govgoogle.com Subsequently, the movement of the labeled cholesterol from the cells to the surrounding media containing cholesterol acceptors is quantified. nih.govjove.com

This technique has been used to compare the efficacy of different cholesterol acceptors and to study the effects of various compounds on cholesterol efflux. nih.gov For instance, studies have shown that using d₇-cholesterol yields comparable results to the traditional [³H]-cholesterol efflux assays. nih.gov The analysis is typically performed using mass spectrometry, which can distinguish between the labeled and unlabeled cholesterol. nih.gov

Table 2: Key Steps in a Cholesterol Efflux Assay Using Labeled Cholesterol

| Step | Description |

| 1. Labeling | Cells are incubated with media containing isotopically labeled cholesterol (e.g., Cholesterol-d7). nih.govgoogle.com |

| 2. Equilibration | The labeled cholesterol is allowed to distribute among the intracellular cholesterol pools. nih.gov |

| 3. Efflux | The cells are incubated with cholesterol acceptors (e.g., HDL), and the movement of the labeled cholesterol into the media is measured. nih.govjove.com |

| 4. Quantification | The amount of labeled cholesterol in the cells and the media is determined, typically by mass spectrometry. nih.gov |

The dual-tracer balance method is a sophisticated technique used to simultaneously measure cholesterol absorption and synthesis, providing a comprehensive picture of cholesterol fluxes. bioscientifica.comnih.gov This method often involves the oral administration of one isotopically labeled cholesterol tracer and the intravenous injection of another. bioscientifica.com By analyzing the ratio of the two tracers in plasma or feces, researchers can determine the fractional cholesterol absorption. nih.gov This approach has been instrumental in understanding how different factors, such as diet and genetic modifications, affect cholesterol disposal from the body. nih.gov

Analysis of Cholesterol Efflux Processes in Cellular Models and Biological Media

Investigation of Mevalonate (B85504) Pathway Dynamics and Regulation

The mevalonate pathway is the metabolic route that produces cholesterol and other isoprenoids from acetyl-CoA. ijrpr.comwikipedia.org Labeled acetate is a key tool for studying the dynamics of this pathway. ijrpr.comnih.gov Feeding experiments with ¹³C-acetate have been used to demonstrate the functionality of the mevalonate pathway in genetically modified organisms. nih.gov By analyzing the incorporation of the ¹³C label into downstream products like ubiquinone, researchers can elucidate the flow of metabolites through the pathway. nih.gov

The regulation of the mevalonate pathway is complex, involving feedback mechanisms and the control of key enzymes like HMG-CoA reductase. wikipedia.org Studies have shown that the availability of metabolites like glutamine can impact cholesterol synthesis by affecting the levels of TCA cycle intermediates. nih.gov

Studies on Sterol Biosynthesis and Metabolite Profiling

Isotopically labeled compounds are essential for tracing the intricate steps of sterol biosynthesis. rsc.orgrsc.org The use of deuterated water or labeled precursors allows for the identification and quantification of various sterol intermediates. elifesciences.org This has led to the discovery of tissue-specific biosynthetic pathways. elifesciences.org For example, research has revealed that different tissues may preferentially use either the Bloch or Kandutsch-Russell pathway for cholesterol synthesis. elifesciences.orgviamedica.pl

Metabolite profiling using mass spectrometry can identify a wide range of sterols and their derivatives, providing insights into the metabolic state of cells and tissues. nih.gov

Research into Precursors and Derivatives, such as 7-Dehydrocholesterol-d7, in relation to Endogenous Sterol Pathways

7-Dehydrocholesterol (7-DHC) is the immediate precursor to cholesterol in the Kandutsch-Russell pathway and is also the precursor to vitamin D₃. nih.govcaymanchem.com The deuterated form, 7-Dehydrocholesterol-d7, is used as an internal standard for the quantification of 7-DHC. caymanchem.com Research into 7-DHC is particularly relevant to understanding Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by a deficiency in the enzyme that converts 7-DHC to cholesterol. caymanchem.compnas.org This deficiency leads to an accumulation of 7-DHC and its derivatives. pnas.org Studies have shown that 7-DHC can be oxidized to form various oxysterols, which may contribute to the pathology of SLOS. caymanchem.com Furthermore, 7-DHC itself has been identified as a suppressor of ferroptosis, a form of cell death, by protecting lipids from oxidation. semanticscholar.org

Role in Membrane Biophysics and Dynamics Studies

Probing Cholesterol Dynamics and Orientation in Model and Biological Membranes

Solid-state deuterium (B1214612) NMR (²H-NMR) spectroscopy is a premier technique for investigating the dynamics and orientation of molecules within lipid membranes. rsc.orgcaister.com When deuterium-labeled cholesterol is incorporated into a membrane, the quadrupolar splittings observed in the ²H-NMR spectra provide direct information about the molecule's orientation and motional freedom. uu.nl

Research has consistently shown that cholesterol orients itself with its hydroxyl group near the carbonyl region of the fatty acid chains of phospholipids (B1166683) and its rigid steroid core perpendicular to the membrane surface. nih.gov This orientation is maintained across a range of temperatures. nih.gov Studies using deuterium-labeled cholesterol have determined that the sterol undergoes fast axial rotation within the bilayer, with a correlation time of approximately 3 nanoseconds at 25°C, indicating a high degree of rotational mobility. nih.gov

Furthermore, the order parameter of cholesterol, a measure of its motional restriction, is typically high (greater than 0.8), signifying a very restricted environment within the membrane. nih.gov The use of specifically labeled cholesterol, such as at the C3 position or on the side-chain, allows for a detailed analysis of how different parts of the molecule experience the membrane environment. rsc.org For instance, labeling the side-chain can more sensitively reflect changes in membrane fluidity compared to labeling the sterol core. rsc.org

Influence of Deuterated Cholesterol and its Precursors on Membrane Lateral Diffusion by NMR Spectroscopy

The lateral diffusion of lipids and cholesterol within the membrane is a key factor in numerous cellular processes. Pulsed-field gradient (PFG) NMR is a powerful method to directly measure the lateral diffusion coefficients of membrane components. nih.govdiva-portal.org

The presence of cholesterol significantly modulates the lateral diffusion of phospholipids. In the liquid-disordered (ld) phase, which is characterized by loosely packed and mobile lipid chains, increasing cholesterol concentration leads to a linear decrease in the lateral diffusion coefficient of phospholipids. nih.govdiva-portal.org Conversely, in the more tightly packed liquid-ordered (lo) phase, the diffusion coefficient is lower and shows little dependence on cholesterol concentration. nih.govdiva-portal.org These findings suggest the formation of fluid domains with high molecular ordering. nih.govdiva-portal.org

Interestingly, while cholesterol generally slows down the lateral movement of lipids due to increased packing, it can enhance the axial rotational diffusion of phospholipids. This is attributed to the increased order and reduction in the entanglement of lipid acyl chains. nih.gov The effect of cholesterol on lateral diffusion is also dependent on the type of phospholipid, with different behaviors observed in systems containing sphingomyelin (B164518) versus various phosphatidylcholines. nih.gov

| Membrane Phase | Cholesterol Concentration | Effect on Lipid Lateral Diffusion Coefficient | Typical Apparent Activation Energy (EA) | Reference |

|---|---|---|---|---|

| Liquid-Disordered (ld) | Increasing | Linear Decrease | 28–40 kJ/mol | nih.gov, diva-portal.org |

| Liquid-Ordered (lo) | Variable | Weak or No Dependence | 55–65 kJ/mol | nih.gov, diva-portal.org |

Insights into Cholesterol-Lipid Interactions within Bilayers

The interaction between cholesterol and various lipid species is fundamental to the structure and function of cell membranes, including the formation of lipid rafts. nih.govbiorxiv.org Deuterium-labeled cholesterol, in conjunction with labeled phospholipids, has been instrumental in elucidating the nature of these interactions. nih.gov

Cholesterol is known to have a "condensing effect" on many lipid bilayers, meaning it increases the order of the lipid acyl chains and the thickness of the membrane. nih.govbiorxiv.orgbiorxiv.org This effect is particularly pronounced with saturated lipids like sphingomyelin and dipalmitoylphosphatidylcholine (DPPC), where cholesterol disrupts the rigid gel phase and induces a more ordered liquid crystalline phase. nih.govresearchgate.net The ordering effect can be quantified by measuring the deuterium order parameters of the lipid chains, which progressively increase with higher cholesterol concentrations. biorxiv.orgresearchgate.net

Molecular dynamics simulations and experimental data suggest that cholesterol does not necessarily form specific hydrogen bonds with lipids like sphingomyelin. nih.govnih.gov Instead, the favorable interaction is likely a combination of hydrophobic and van der Waals forces that lead to better packing and ordering of the neighboring lipid chains. nih.gov The presence of cholesterol reduces the conformational freedom of the lipid acyl chains, leading to a more extended and ordered state. researchgate.net This ordering effect is a key factor in the formation of liquid-ordered domains, which are thought to be the basis of lipid rafts in cellular membranes. nih.gov

| Membrane Property | Effect of Increasing Cholesterol Concentration | Underlying Mechanism | References |

|---|---|---|---|

| Acyl Chain Order | Increases (in ld phase) | Reduces conformational freedom of lipid tails, promoting trans conformations. | researchgate.net, biorxiv.org, nih.gov |

| Membrane Thickness | Increases | Increased extension of lipid acyl chains. | nih.gov, biorxiv.org, nih.gov |

| Area Per Lipid | Decreases | Condensing effect, improved molecular packing. | biorxiv.org, biorxiv.org, nih.gov |

| Lateral Diffusion | Decreases | Increased packing density and viscosity. | nih.gov, diva-portal.org, nih.gov |

Emerging Research Frontiers and Future Perspectives in Deuterated Cholesterol Research

Expansion to Other Sterol and Polycyclic Lipid Labeling Strategies

The success of using deuterated cholesterol as a tracer has spurred the development of labeling strategies for a wider range of sterols and polycyclic lipids. elifesciences.orgarkat-usa.org This expansion is critical for understanding the diverse roles these molecules play in biology.

Researchers are now employing various deuterated sterols to investigate complex biological questions. For instance, studies have utilized deuterium-labeled lanosterol (B1674476) and zymosterol (B116435) to trace their conversion into other sterols, helping to delineate the steps in cholesterol biosynthesis pathways. elifesciences.org The use of deuterium-labeled ergosterol (B1671047) in conjunction with 2H NMR has been instrumental in directly proving the interaction between the antifungal drug Amphotericin B and ergosterol in cell membranes. researchgate.net Furthermore, the feeding of side-chain D7-labeled cholesterol has demonstrated that cholesterol is a specific precursor for certain steroid alkaloids, as evidenced by the production of D5-labeled products. researchgate.net

The synthesis of deuterated sterols is a key area of focus, with ongoing efforts to develop efficient methods for site-specific deuterium (B1214612) incorporation. arkat-usa.org This allows for the creation of a variety of labeled analogues that are essential for neutron studies, which aim to improve technologies like lipid nanoparticle (LNP) formulations for drug delivery. rsc.orgrsc.org The biosynthetic production of uniformly deuterated sterols in microorganisms like Saccharomyces cerevisiae is a promising approach, with methods being developed to increase yield and simplify purification. rsc.orgrsc.org This has already led to the production of previously unavailable deuterated sterols such as 22,23-dihydrobrassicasterol (B1236417) and 24-methylenecholesterol. rsc.orgrsc.org

The application of these labeling strategies extends beyond cholesterol metabolism. Deuterated probes are being used to study the storage of cholesterol in mammals and for the microscopic imaging of squalenoyl nanomedicines. The ability to trace the fate of deuterium from labeled precursors into various biomolecules, including lipids and proteins, provides a powerful tool for metabolic research. nih.gov

Table 1: Examples of Deuterated Sterols and Their Research Applications

| Deuterated Compound | Research Application | Key Findings |

| d6-Lanosterol & d5-Zymosterol | Tracing cholesterol biosynthesis pathways. elifesciences.org | Helped resolve stable biosynthetic intermediate sterols. elifesciences.org |

| Deuterated Ergosterol | Investigating drug-membrane interactions. researchgate.net | Directly proved the interaction between Amphotericin B and ergosterol. researchgate.net |

| Side-chain D7-Cholesterol | Identifying metabolic precursors. researchgate.net | Showed that cholesterol is a specific precursor for certain steroid alkaloids. researchgate.net |

| Uniformly Deuterated Sterols | Improving lipid nanoparticle formulations. rsc.orgrsc.org | Essential for neutron studies to optimize drug delivery systems. rsc.orgrsc.org |

| d-Polylactic acid (dPLA) | Tracing plastic biodegradation. nih.gov | Traced the deuterium label into microbial biomass, indicating biodegradation. nih.gov |

Advancements in High-Throughput Analytical Methodologies for Lipidomics and Sterolomics

The analysis of deuterated lipids like Cholesterol 3-Acetate-d7 relies heavily on sophisticated analytical techniques. Recent years have seen significant advancements in high-throughput methodologies for lipidomics and sterolomics, enabling faster and more comprehensive analysis of complex biological samples. numberanalytics.commdpi.com

Mass spectrometry (MS) coupled with chromatography is the cornerstone of modern lipid analysis. numberanalytics.comcreative-proteomics.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for their high sensitivity and specificity. numberanalytics.comcreative-proteomics.com The development of ultrahigh-performance supercritical fluid chromatography/mass spectrometry (UHPSFC/MS) offers a rapid approach for high-throughput lipidomic analysis, covering a broad spectrum of lipid classes. bohrium.com

To overcome the challenge of poor ionization of free cholesterol in electrospray ionization (ESI)-MS, derivatization methods are often employed. nih.govacs.org For instance, cholesterol can be derivatized to its acetate (B1210297) form, which is more readily detected. nih.gov The use of deuterated internal standards, such as Cholesterol-d7 (B27314), is crucial for accurate quantification in these assays. caymanchem.combiorxiv.orgmedrxiv.org

Recent innovations are further enhancing the capabilities of these analytical platforms:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR provide high mass resolution and accuracy, improving lipid identification. numberanalytics.com

Tandem MS (MS/MS): This technique provides detailed structural information by fragmenting lipids and analyzing the resulting ions. numberanalytics.com

Multi-dimensional Liquid Chromatography (MDLC): Using two orthogonal separation dimensions, MDLC increases peak capacity and allows for the separation of isomeric and isobaric lipids. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): The integration of ion mobility separation provides a third dimension of separation, further enhancing peak capacity and specificity. nih.gov

These advancements are enabling the development of high-throughput methods capable of analyzing a large number of steroid hormones and their metabolites in a single run, significantly accelerating research in this field. nih.govresearchgate.net

Table 2: Key High-Throughput Analytical Techniques in Lipidomics and Sterolomics

| Analytical Technique | Principle | Advantages |

| LC-MS/MS | Separates lipids by liquid chromatography followed by mass analysis. creative-proteomics.com | High sensitivity, specificity, and suitability for a wide range of lipids. numberanalytics.com |

| GC-MS | Separates volatile or derivatized lipids by gas chromatography before mass analysis. creative-proteomics.com | Effective for volatile sterols and their derivatives. creative-proteomics.com |

| UHPSFC/MS | Uses supercritical fluid for rapid separation coupled with mass spectrometry. bohrium.com | High-throughput analysis with faster run times compared to traditional LC. bohrium.com |

| HRMS | Employs advanced mass analyzers for high mass resolution and accuracy. numberanalytics.com | Improved confidence in lipid identification. numberanalytics.com |

| IM-MS | Adds ion mobility as a separation dimension before mass analysis. nih.gov | Enhanced separation of isomeric and isobaric lipids. nih.gov |

Integration with Multi-Omics Approaches for Comprehensive Biological System Analysis

The true power of deuterated cholesterol research is realized when it is integrated into a broader multi-omics framework. nih.govresearchgate.net By combining lipidomics and sterolomics data with information from genomics, transcriptomics, and proteomics, researchers can gain a holistic understanding of complex biological systems and disease mechanisms. nih.govresearchgate.netmdpi.com

Multi-omics approaches allow for the elucidation of intricate molecular networks and the identification of causal relationships between different molecular layers. nih.govmdpi.com For example, integrating lipidomics with transcriptomics and proteomics can reveal how changes in gene and protein expression impact lipid metabolism and signaling pathways. biorxiv.orgnih.gov This integrated approach has been successfully applied to study the effects of cannabidiol (B1668261) (CBD) on cholesterol homeostasis, revealing a concerted upregulation of the cholesterol biosynthesis machinery. biorxiv.org

In the context of diseases like Alzheimer's, pathway-based integration of multi-omics data has highlighted the significant role of lipid metabolism dysregulation. nih.gov By combining genome-wide association studies (GWAS), transcriptomics, and proteomics data, researchers can predict and validate lipid signatures associated with the disease. nih.gov

The development of computational tools and network-based approaches is crucial for the effective integration and interpretation of these large and complex datasets. mdpi.com These tools help to visualize the connections between lipids, metabolites, and proteins, facilitating the discovery of functionally relevant associations and the generation of new hypotheses. mdpi.com As multi-omics strategies continue to evolve, they are expected to play a pivotal role in advancing systems biology and precision medicine. mdpi.comvascular-proteomics.com

Q & A

Q. What are the key analytical methods for verifying the isotopic purity of Cholesterol 3-Acetate-d7?

Isotopic purity is critical for ensuring reproducibility in metabolic or tracer studies. Researchers should use high-resolution mass spectrometry (HRMS) to confirm the incorporation of deuterium atoms at the specified positions (e.g., seven deuterium atoms at the 3-acetate group). Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can further validate isotopic distribution and exclude unintended deuteration sites. Cross-validation with gas chromatography (GC) coupled with flame ionization detection (FID) or electron ionization (EI) MS is recommended to rule out impurities .

Q. How is this compound synthesized, and what are the critical intermediates?

Synthesis typically involves deuterium exchange or incorporation during esterification of cholesterol. A common route includes reacting cholesterol with deuterated acetic anhydride (AcO-d) under anhydrous conditions. Key intermediates include 7-dehydrocholesterol (provitamin D3), which may require protection of hydroxyl groups to prevent side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to ensure complete esterification .

Q. What are the primary applications of this compound in lipid metabolism studies?

This deuterated compound is widely used as an internal standard in LC-MS or GC-MS assays to quantify cholesterol and its esters in biological samples. It enables precise correction for matrix effects and ionization efficiency. In tracer studies, it aids in tracking cholesterol absorption, esterification kinetics, and lipoprotein metabolism in in vitro models (e.g., hepatic cells) or animal studies .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation or isotopic exchange. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Confirm stability via periodic LC-MS analysis, particularly after long-term storage .

Advanced Research Questions

Q. What experimental design considerations are critical for using this compound in in vivo metabolic tracing?

- Dose calibration : Optimize deuterium enrichment levels to avoid isotopic dilution effects, ensuring detectable signal-to-noise ratios in target tissues (e.g., liver, plasma).

- Sampling timelines : Collect serial samples at intervals aligned with cholesterol turnover rates (e.g., 24–72 hours post-administration).

- Control groups : Include non-deuterated cholesterol acetate controls to distinguish endogenous vs. tracer-derived cholesterol pools.

- Data normalization : Use compartmental modeling to account for inter-individual variability in absorption and distribution .

Q. How can researchers address discrepancies in quantification when using this compound across different analytical platforms?

Inter-platform variability (e.g., LC-MS vs. GC-MS) may arise from differences in ionization efficiency or column selectivity. To mitigate this:

Q. What are the limitations of this compound in studying reverse cholesterol transport (RCT)?

While useful for tracing cholesterol efflux, its deuterated acetate group may alter esterification kinetics in HDL particles compared to endogenous cholesterol. Researchers should:

Q. How can isotopic interference be minimized when using this compound in complex lipidomic workflows?

Deuterium-labeled compounds can co-elute with endogenous lipids in untargeted workflows. Strategies include:

Q. What statistical approaches are recommended for analyzing time-resolved data from this compound tracer studies?

Use nonlinear regression models (e.g., one- or two-compartment models) to estimate kinetic parameters like turnover rates. Bootstrap resampling or Bayesian hierarchical models can address biological variability. For longitudinal data, mixed-effects models account for repeated measures .

Q. How does the use of this compound improve the accuracy of LDL-cholesterol estimation compared to traditional methods?

Traditional Friedewald equation-based LDL-C estimation has error margins due to triglyceride variability. By spiking samples with this compound, IDMS-based assays directly quantify LDL-C via apolipoprotein B-100 immunocapture, reducing reliance on calculated values. This method correlates strongly with ultracentrifugation (r = 0.94–0.99) and minimizes hypertriglyceridemia-induced inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.